(4-(Difluoromethoxy)-3-fluoropyridin-2-yl)methanamine hydrochloride

Overview

Description

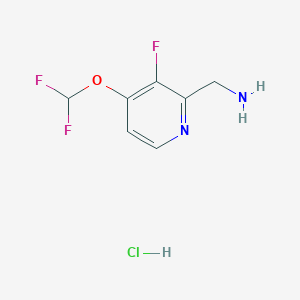

“(4-(Difluoromethoxy)-3-fluoropyridin-2-yl)methanamine hydrochloride” is a chemical compound used in scientific research. It has a molecular weight of 228.6 g/mol. The IUPAC name for this compound is (4-(difluoromethoxy)pyridin-2-yl)methanamine hydrochloride .

Molecular Structure Analysis

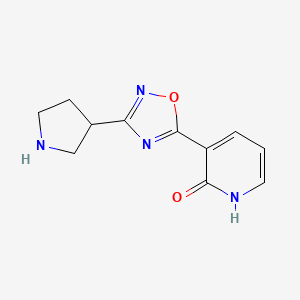

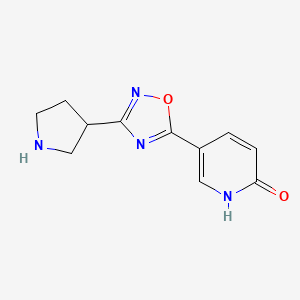

The InChI code for “(4-(Difluoromethoxy)-3-fluoropyridin-2-yl)methanamine hydrochloride” is 1S/C7H8F2N2O.ClH/c8-7(9)12-6-1-2-11-5(3-6)4-10;/h1-3,7H,4,10H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Physical And Chemical Properties Analysis

“(4-(Difluoromethoxy)-3-fluoropyridin-2-yl)methanamine hydrochloride” is a solid at room temperature . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Antidepressant-like Activity and Selective Receptor Agonism

Research on novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, closely related to the compound , has unveiled their potential as "biased agonists" of serotonin 5-HT1A receptors. These compounds, particularly noted for their ability to preferentially stimulate ERK1/2 phosphorylation, have demonstrated high affinity for the 5-HT1A receptor, significant selectivity against other neurotransmitter receptors, and robust antidepressant-like activity in preclinical models (Sniecikowska et al., 2019).

Catalytic Applications in Organic Synthesis

The catalytic potential of Ni(II) complexes derived from fluorinated tripodal ligands, incorporating structures akin to (4-(Difluoromethoxy)-3-fluoropyridin-2-yl)methanamine, has been explored. These complexes have shown efficacy in the hydroxylation of alkanes and O-arylation of phenols, demonstrating structural and reactivity effects induced by fluoro substitution. This suggests a promising avenue for the compound's use in facilitating selective organic transformations (Kerbib et al., 2020).

Photocatalytic and Photochemical Properties

Studies on iron(II) complexes related to (4-(Difluoromethoxy)-3-fluoropyridin-2-yl)methanamine have explored their photocatalytic activities, particularly in enhancing the rate of electron transfer reactions under UV or visible light. These properties are significant for applications in environmental remediation and synthetic chemistry, showcasing the compound's potential in photo-induced oxidation processes (Draksharapu et al., 2012).

Neuropharmacological Research

Research into compounds structurally related to (4-(Difluoromethoxy)-3-fluoropyridin-2-yl)methanamine hydrochloride has yielded new insights into neuropharmacological applications. For instance, derivatives have been synthesized as potential PET radiotracers for studying the GABAB receptor in the brain, highlighting the compound's relevance in neuroimaging and the study of neurological disorders (Naik et al., 2018).

Safety And Hazards

The safety information available indicates that “(4-(Difluoromethoxy)-3-fluoropyridin-2-yl)methanamine hydrochloride” should be stored in a well-ventilated place and kept in a tightly closed container . It has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name |

[4-(difluoromethoxy)-3-fluoropyridin-2-yl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O.ClH/c8-6-4(3-11)12-2-1-5(6)13-7(9)10;/h1-2,7H,3,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPBUGSHUHKDZQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1OC(F)F)F)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(Difluoromethoxy)-3-fluoropyridin-2-yl)methanamine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)pyrimidin-4-ol](/img/structure/B1487097.png)